molecular formula C24H34N14O4 B11075591 3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine

3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine

Cat. No.: B11075591
M. Wt: 582.6 g/mol
InChI Key: DYHVTOJPTWIZPD-UHFFFAOYSA-N
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Description

3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes multiple morpholine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method involves the reaction of morpholine with cyanuric chloride to form 4,6-di(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with 3,5-diamino-1,2,4-triazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction could produce amine derivatives.

Scientific Research Applications

3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine stands out due to its unique combination of morpholine and triazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H34N14O4

Molecular Weight

582.6 g/mol

IUPAC Name

3,5-bis(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C24H34N14O4/c25-38-19(17-26-21(34-1-9-39-10-2-34)30-22(27-17)35-3-11-40-12-4-35)32-33-20(38)18-28-23(36-5-13-41-14-6-36)31-24(29-18)37-7-15-42-16-8-37/h1-16,25H2

InChI Key

DYHVTOJPTWIZPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=NN=C(N3N)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)N7CCOCC7

Origin of Product

United States

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